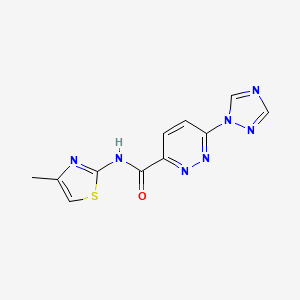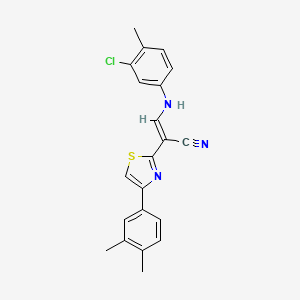
3-(Dimethylphosphorylmethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphorylmethoxy)prop-1-yne, also known by its IUPAC name dimethyl (prop-2-yn-1-yloxy)methyl)phosphine oxide, is a chemical compound with the molecular formula C6H11O2P and a molecular weight of 146.13 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a prop-1-yne moiety through a methoxy linker.
Méthodes De Préparation
The synthesis of 3-(Dimethylphosphorylmethoxy)prop-1-yne typically involves the reaction of dimethylphosphine oxide with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(Dimethylphosphorylmethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(Dimethylphosphorylmethoxy)prop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organophosphorus chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphoryl transfer reactions.
Mécanisme D'action
The mechanism of action of 3-(Dimethylphosphorylmethoxy)prop-1-yne involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Dimethylphosphorylmethoxy)prop-1-yne include:
Dimethylphosphine oxide: Lacks the prop-1-yne moiety, making it less versatile in synthetic applications.
Propargyl alcohol: Lacks the phosphoryl group, limiting its use in organophosphorus chemistry.
Dimethyl (prop-2-yn-1-yloxy)methyl)phosphine: Similar structure but with different oxidation state of phosphorus. The uniqueness of this compound lies in its combination of a phosphoryl group and a prop-1-yne moiety, providing a versatile scaffold for various chemical transformations and applications.
Propriétés
IUPAC Name |
3-(dimethylphosphorylmethoxy)prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2P/c1-4-5-8-6-9(2,3)7/h1H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZROTOAMUBVERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)COCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2898429.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2898430.png)



![3-[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]-4-pyrrolidin-1-ylbenzamide;hydrochloride](/img/structure/B2898436.png)
![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)


![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)


![5-(2-phenylethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2898447.png)
